molecular formula C14H8INO3 B4713175 4-(2-furylmethylene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one

4-(2-furylmethylene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4713175
M. Wt: 365.12 g/mol
InChI Key: HXFPOLCCMVLJPL-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethylene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one, also known as FIO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. FIO is a synthetic compound that has been studied for its potential use in treating various diseases and conditions.

Mechanism of Action

The mechanism of action of 4-(2-furylmethylene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to be mediated through various pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. This compound also has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the PI3K/Akt signaling pathway. This compound also has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-furylmethylene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its synthetic accessibility, high purity, and diverse biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 4-(2-furylmethylene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one. One direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

4-(2-furylmethylene)-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in treating various diseases and conditions, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.

properties

IUPAC Name

(4Z)-4-(furan-2-ylmethylidene)-2-(2-iodophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO3/c15-11-6-2-1-5-10(11)13-16-12(14(17)19-13)8-9-4-3-7-18-9/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPOLCCMVLJPL-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=CO3)C(=O)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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